(2r)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Overview
Description
Angolensin ®: is a naturally occurring isoflavonoid compound found in plants of the Pterocarpus species, such as Pterocarpus angolensis and Pterocarpus indicus . It is known for its potential biological activities, including anti-inflammatory and anticancer properties . Angolensin ® is a selective ligand for estrogen receptor dimers, specifically targeting the heterodimer formed by estrogen receptor alpha and estrogen receptor beta .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angolensin ® can be synthesized through the Friedel-Crafts reaction using resorcinol dimethyl ether and p-methoxy hydratropic acid chloride . The reaction involves the formation of angolensin monomethyl ether, which can be further processed to obtain angolensin ® itself . Another method involves the use of resorcinol dibenzyl ether, followed by final debenzylation .
Industrial Production Methods: Industrial production of angolensin ® typically involves the extraction of the compound from plant sources, such as the wood and bark of Pterocarpus species . The extraction process may include solvent extraction, purification, and crystallization to obtain high-purity angolensin ®.
Chemical Reactions Analysis
Types of Reactions: Angolensin ® undergoes various chemical reactions, including:
Oxidation: Angolensin ® can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert angolensin ® to its reduced forms, such as dihydroangolensin.
Substitution: Angolensin ® can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds of angolensin ®.
Scientific Research Applications
Angolensin ® has a wide range of scientific research applications, including:
Mechanism of Action
Angolensin ® exerts its effects by selectively binding to estrogen receptor dimers, specifically the heterodimer formed by estrogen receptor alpha and estrogen receptor beta . This binding inhibits cell proliferation in breast and prostate cells that co-express both receptors . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular responses to estrogen .
Comparison with Similar Compounds
Cosmosiin (apigenin-7-glucoside): Another phytoestrogen that selectively activates estrogen receptor dimers.
Genistein: An isoflavonoid with similar estrogen receptor modulating properties.
Daidzein: Another isoflavonoid with estrogenic activity.
Uniqueness of Angolensin ®: Angolensin ® is unique in its selective activation of estrogen receptor alpha and estrogen receptor beta heterodimers at specific concentrations . This selective binding makes it a valuable compound for studying the biological roles of estrogen receptor dimers and their potential therapeutic applications .
Properties
IUPAC Name |
(2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOJFDRSZSSKOG-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356310 | |
Record name | (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-27-5 | |
Record name | (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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